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Compound of Interest

Compound Name: 3-Quinolineboronic acid

Cat. No.: B126008 Get Quote

An In-Depth Technical Guide to 3-Quinolineboronic Acid: Structure, Synthesis, and

Applications

Introduction: A Versatile Heterocyclic Building Block
3-Quinolineboronic acid is a bifunctional organic compound featuring a quinoline core and a

boronic acid group. This structure positions it as a highly valuable and versatile intermediate in

modern organic synthesis and medicinal chemistry. The quinoline moiety is a privileged scaffold

found in numerous biologically active compounds, while the boronic acid functional group

serves as a powerful handle for carbon-carbon bond formation, most notably in the palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]

This guide, intended for researchers, synthetic chemists, and drug development professionals,

provides a comprehensive overview of 3-quinolineboronic acid. We will delve into its

fundamental chemical properties, detailed synthetic protocols, and key applications, with a

focus on the practical insights necessary for its successful utilization in the laboratory.

Chemical Identity: Structure and Properties
A precise understanding of a reagent's structure and physicochemical properties is the

foundation of its effective application.

Chemical Structure and IUPAC Nomenclature
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The formal IUPAC name for this compound is (quinolin-3-yl)boronic acid. It is also commonly

referred to by synonyms such as (3-quinolinyl)boronic acid or simply 3-quinolyl boronic acid.[3]

The structure consists of a quinoline ring system where a boronic acid [-B(OH)₂] group is

substituted at the C3 position.

Caption: Chemical structure of (quinolin-3-yl)boronic acid.

Physicochemical Properties
A summary of key properties is essential for handling, storage, and experimental design. Note

that this compound may contain varying amounts of its anhydride, which can affect physical

properties like melting point.[4][5]

Property Value Source(s)

CAS Number 191162-39-7 [3]

Molecular Formula C₉H₈BNO₂ [5][6]

Molecular Weight 172.98 g/mol [3]

Appearance
Light pink or orange to light

brown powder
[4][5]

Melting Point 191-196 °C

Solubility
DMSO (Slightly), Methanol

(Slightly)
[5]

Storage 2-8°C, under inert atmosphere

SMILES OB(O)c1cnc2ccccc2c1
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Synthesis Protocol: From 3-Bromoquinoline
The most common and reliable synthesis of 3-quinolineboronic acid proceeds from 3-

bromoquinoline via a halogen-metal exchange followed by borylation.[4][7][8] This method

provides good yields and a relatively pure product after workup and purification.
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Mechanistic Considerations
The synthesis is a two-step process performed in a single pot.

Lithiation (Halogen-Metal Exchange): 3-bromoquinoline is treated with a strong organolithium

base, typically n-butyllithium (n-BuLi), at very low temperatures (-78 °C). The highly polarized

C-Li bond in n-BuLi facilitates the exchange of the bromine atom on the electron-deficient

quinoline ring for a lithium atom. The extremely low temperature is critical to prevent side

reactions, such as the addition of n-BuLi to the quinoline ring, and to manage the exothermic

nature of the exchange.

Borylation: An electrophilic boron source, such as triisopropyl borate [B(Oi-Pr)₃], is added to

the newly formed 3-quinolinyllithium intermediate. The nucleophilic carbon of the

organolithium attacks the electrophilic boron atom.

Hydrolysis: The reaction is quenched with an acidic aqueous solution. This hydrolyzes the

boronic ester intermediate to yield the final 3-quinolineboronic acid.
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Caption: General workflow for the synthesis of 3-quinolineboronic acid.
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Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[4][8] All operations should be

conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials:

3-Bromoquinoline (1.0 eq, e.g., 3.00 g, 14.49 mmol)

Triisopropyl borate (2.0 eq, e.g., 6.7 mL, 29.06 mmol)

n-Butyllithium (2.0 eq, e.g., 14.50 mL of 2.0 M solution in hexane, 29.00 mmol)

Anhydrous Tetrahydrofuran (THF)

2 M Hydrochloric Acid (HCl)

2 M Sodium Bicarbonate (NaHCO₃)

Ethyl Acetate (EtOAc)

Anhydrous Magnesium Sulfate (MgSO₄)

Hexane

Procedure:

To a dry 250 mL two-necked, round-bottomed flask equipped with a magnetic stirrer,

dropping funnel, and nitrogen inlet, add 3-bromoquinoline (3.00 g, 14.49 mmol) and

dissolve it in anhydrous THF (100 mL).

Add triisopropyl borate (6.7 mL, 29.06 mmol) to the solution.

Cool the flask to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (14.50 mL of a 2.0 M solution) dropwise via the dropping funnel

over a period of 1 hour. Maintain the internal temperature below -70 °C. Self-Validation

Insight: Slow addition is crucial to control the exotherm and prevent side reactions.
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After the addition is complete, continue stirring the reaction mixture at -78 °C for an

additional 2 hours to ensure complete halogen-metal exchange.

Remove the cooling bath and allow the reaction to slowly warm to 0 °C.

Carefully quench the reaction by adding 2 M HCl solution until the mixture is acidic.

Adjust the pH to ~7 by the slow addition of 2 M NaHCO₃ solution.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x

100 mL).

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure to obtain a crude solid.

Add hexane to the crude residue to precipitate the product. Filter the solid, wash with cold

hexane, and dry under vacuum to yield 3-quinolineboronic acid as a white solid (Typical

yield: ~80%).[4][8]

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The paramount application of 3-quinolineboronic acid is as a coupling partner in the Suzuki-

Miyaura reaction, a Nobel Prize-winning method for forming C(sp²)-C(sp²) bonds.[1][9][10] This

reaction is a cornerstone of synthetic chemistry due to its mild conditions, high functional group

tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.

Catalytic Cycle
The reaction is catalyzed by a Palladium(0) species and involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl

halide (Ar-X), forming a Pd(II) complex. The reactivity order for the halide is I > Br > OTf >>

Cl.[11]

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a

more nucleophilic boronate species. This species then transfers its organic group (the
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quinolin-3-yl moiety) to the Pd(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated from the metal center, forming the new biaryl C-C bond and regenerating the

Pd(0) catalyst, which re-enters the catalytic cycle.[10]

Pd(0)L_n
(Active Catalyst)

Oxidative Addition

Ar-Pd(II)L_n-X

Transmetalation

Ar-Pd(II)L_n-R

Reductive Elimination

Product (Ar-R)

Aryl Halide (Ar-X)

3-Quinolineboronic Acid (R-B(OH)2)
+ Base

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for coupling 3-quinolineboronic acid with an

aryl halide. Optimization of the catalyst, ligand, base, and solvent may be required for specific

substrates.

Materials:

Aryl Halide (Ar-X) (1.0 eq)

3-Quinolineboronic acid (1.2-1.5 eq)

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

Solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)

Procedure:

To a flame-dried reaction vessel, add the aryl halide (1.0 eq), 3-quinolineboronic acid
(1.3 eq), and the base (e.g., K₂CO₃, 3.0 eq).

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

Expertise Insight: This step, known as degassing, is critical to remove oxygen, which can

oxidize and deactivate the Pd(0) catalyst.

Add the degassed solvent (e.g., 1,4-dioxane and water) and stir the mixture for 10 minutes

at room temperature to ensure good mixing.[12]

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir

vigorously.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b126008?utm_src=pdf-body
https://www.benchchem.com/product/b126008?utm_src=pdf-body
https://www.benchchem.com/product/b126008?utm_src=pdf-body
https://www.researchgate.net/publication/322714881_New_Quinoline_Derivatives_via_Suzuki_Coupling_Reactions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon completion, cool the reaction to room temperature. Dilute with water and extract the

product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude residue by column chromatography on silica gel to afford the desired 3-

arylquinoline product.[12]

Applications in Drug Discovery and Medicinal
Chemistry
The quinoline scaffold and boronic acid functionality make this reagent particularly attractive for

drug discovery.[13]

Antibacterial Research: 3-Quinolineboronic acid has been identified as a potential inhibitor

of the NorA efflux pump in Staphylococcus aureus.[4][14] Efflux pumps are a major

mechanism of antibiotic resistance; by inhibiting them, this compound can restore the

efficacy of existing antibiotics like ciprofloxacin.[14]

Antiviral Agents: It serves as a key reactant in the preparation of P1-substituted, symmetry-

based inhibitors of the human immunodeficiency virus (HIV) protease, which are designed to

be effective against drug-resistant viral strains.

Oncology and Signaling Inhibition: The molecule is used to synthesize inhibitors of TGF-β1

and activin A signaling, pathways often implicated in cancer progression. Furthermore,

boronic acid-containing pyrazolo[4,3-f]quinoline compounds, derived from related structures,

have been developed as dual CLK/ROCK inhibitors with demonstrated anticancer properties.

[15]

Fluorescent Sensing: Like other arylboronic acids, it can be used in the development of

fluorescent sensors that change their properties upon binding to saccharides.[4]

Safety and Handling
Proper handling is essential for laboratory safety.
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Hazards: 3-Quinolineboronic acid is an irritant. It can cause skin, eye, and respiratory

system irritation.[5] It may also be harmful if swallowed.[5]

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and

eye/face protection when handling this compound.[5] Work in a well-ventilated area or a

chemical fume hood to avoid breathing dust.

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage

temperature is between 2-8°C.

Conclusion
3-Quinolineboronic acid is more than just a chemical intermediate; it is a strategic tool for

molecular construction. Its robust synthesis and its predictable, high-yielding reactivity in

Suzuki-Miyaura cross-coupling reactions make it a reliable choice for accessing complex 3-

arylquinoline scaffolds. Its demonstrated utility in developing inhibitors for antibacterial,

antiviral, and anticancer targets underscores its significance for the drug discovery community.

A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in

this guide, empowers researchers to fully leverage its potential in creating novel and impactful

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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